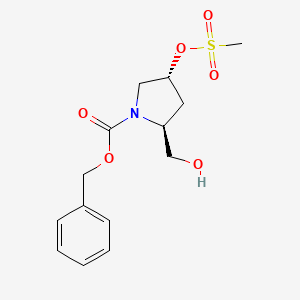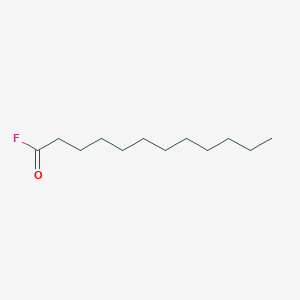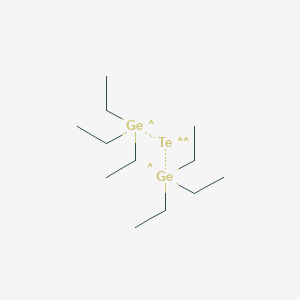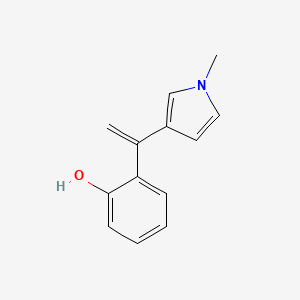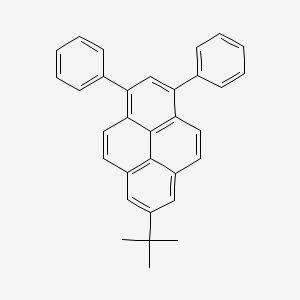
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-: is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- can be achieved through several methods. One common approach involves the reaction of 5-formyluracil with appropriate reagents under controlled conditions. For example, the reaction of 5-formyluracil with methylamine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
作用機序
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
5-Formyluracil: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with biological activity.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic system with diverse biological applications
Uniqueness
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- is unique due to its specific structural configuration, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
21579-19-1 |
|---|---|
分子式 |
C6H6N2O3 |
分子量 |
154.12 g/mol |
IUPAC名 |
1-methyl-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
InChIキー |
DODHKMVRKWNKKX-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)NC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)

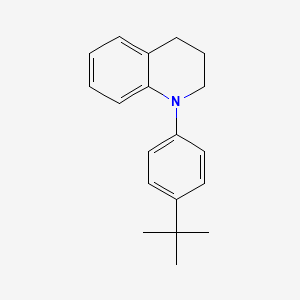
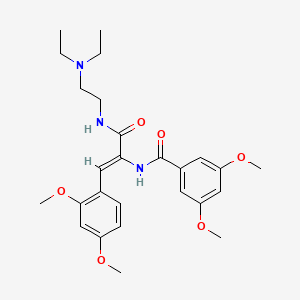
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)
